molecular formula C18H18N4O3S3 B2403417 4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946357-36-4

4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2403417
CAS No.: 946357-36-4
M. Wt: 434.55
InChI Key: LYAUGFHOLDJYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes a thiophene ring and a 1,2,4-triazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation .


Molecular Structure Analysis

The compound’s structure likely includes a thiophene ring and a 1,2,4-triazole ring . The exact structure would depend on the positions of these rings and other groups in the molecule.

Scientific Research Applications

UV Protection and Antimicrobial Applications

4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide and its derivatives have been investigated for their applications in enhancing UV protection and antimicrobial properties of cotton fabrics. These compounds are used as azo dyes for simultaneous dyeing and finishing of cotton textiles, contributing to improved dyeability and functional advantages like UV protection and antibacterial properties. SEM and EDX analyses confirmed the enhanced properties of the treated fabric compared to untreated samples (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Photodynamic Therapy Applications

The compound has potential applications in photodynamic therapy, particularly in the treatment of cancer. A derivative of this compound, namely zinc phthalocyanine substituted with new benzenesulfonamide groups, shows promising properties as a photosensitizer due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These properties are crucial for Type II mechanisms in photodynamic therapy, indicating the compound's potential as an effective Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Protective Effects on Ethanol-Induced Oxidative Stress

The compound and its derivatives, specifically thiazolo[3,2-b]-1,2,4-triazoles, have shown protective effects against ethanol-induced oxidative stress in mice. Studies indicate that certain condensed thiazolo-triazole compounds may contribute to the control of ethanol-induced oxidative stress in an organ-selective manner, protecting liver and brain tissues from peroxidative injuries (Aktay, Tozkoparan, & Ertan, 2005).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, indicating that the compound may have multiple targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives have been reported to possess a broad spectrum of pharmacological activities, indicating that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can impact its bioavailability . Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Properties

IUPAC Name

4-ethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-2-25-14-5-7-15(8-6-14)28(23,24)19-10-9-13-12-27-18-20-17(21-22(13)18)16-4-3-11-26-16/h3-8,11-12,19H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAUGFHOLDJYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.